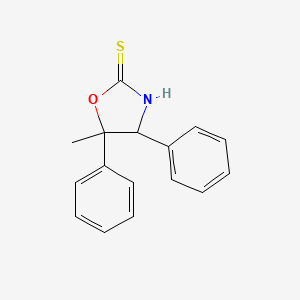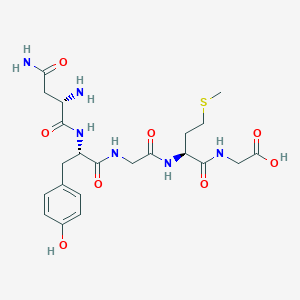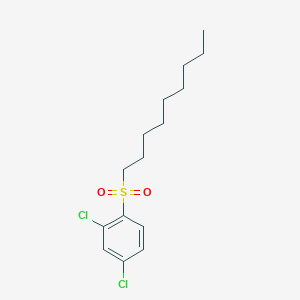
2,4-Dichloro-1-(nonane-1-sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-1-(nonane-1-sulfonyl)benzene is an organic compound with the molecular formula C15H22Cl2O2S It is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, and a nonane-1-sulfonyl group attached to the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-(nonane-1-sulfonyl)benzene typically involves the sulfonylation of 2,4-dichlorobenzene with nonane-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1-(nonane-1-sulfonyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or alkoxides.
Oxidation Reactions: The sulfonyl group can be oxidized to form sulfonic acids or sulfonates.
Reduction Reactions: The compound can be reduced to remove the sulfonyl group, yielding simpler aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of de-sulfonylated aromatic compounds.
Scientific Research Applications
2,4-Dichloro-1-(nonane-1-sulfonyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.
Mechanism of Action
The mechanism by which 2,4-Dichloro-1-(nonane-1-sulfonyl)benzene exerts its effects involves the interaction of its sulfonyl group with various molecular targets. The sulfonyl group can form strong covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activities. The chlorine atoms on the benzene ring can also participate in electrophilic aromatic substitution reactions, further influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzene: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
Nonane-1-sulfonyl chloride: Lacks the aromatic ring, limiting its applications in aromatic substitution reactions.
2,4-Dichloro-1-(methylsulfonyl)benzene: Contains a smaller sulfonyl group, which may affect its steric and electronic properties.
Uniqueness
2,4-Dichloro-1-(nonane-1-sulfonyl)benzene is unique due to the combination of its aromatic ring with two chlorine atoms and a long-chain sulfonyl group. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.
Properties
CAS No. |
872676-40-9 |
|---|---|
Molecular Formula |
C15H22Cl2O2S |
Molecular Weight |
337.3 g/mol |
IUPAC Name |
2,4-dichloro-1-nonylsulfonylbenzene |
InChI |
InChI=1S/C15H22Cl2O2S/c1-2-3-4-5-6-7-8-11-20(18,19)15-10-9-13(16)12-14(15)17/h9-10,12H,2-8,11H2,1H3 |
InChI Key |
VRWVLBSQVSYEQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCS(=O)(=O)C1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


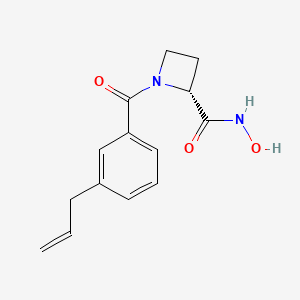
![N-{[3,5-Difluoro-4-(methylsulfanyl)phenyl]methylidene}hydroxylamine](/img/structure/B12612098.png)
![1,5-Dihydro-6H-pyrimido[1,2-a]quinazolin-6-one](/img/structure/B12612104.png)

![(7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-ylidene)acetonitrile](/img/structure/B12612125.png)
![Ethyl 3-[(dimethylcarbamoyl)oxy]benzoate](/img/structure/B12612132.png)

![4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indazol-3-yl]piperidin-1-yl}butan-1-amine](/img/structure/B12612136.png)
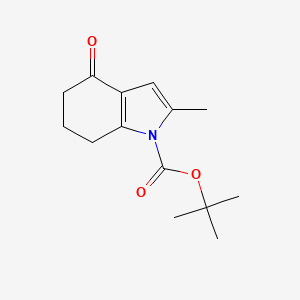
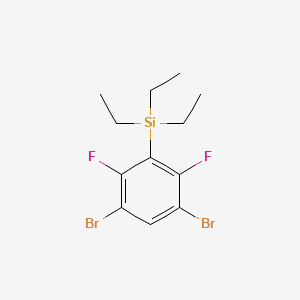
![[(2S)-1-(4-Methylbenzene-1-sulfonyl)piperidin-2-yl]methanol](/img/structure/B12612153.png)
![1-Phenyl-3-[2-(propylsulfanyl)anilino]but-2-en-1-one](/img/structure/B12612158.png)
